molecular formula C9H14ClNOS B6263231 rac-[(3R,4S)-4-(thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride, trans CAS No. 1807940-90-4

rac-[(3R,4S)-4-(thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride, trans

Cat. No.: B6263231
CAS No.: 1807940-90-4
M. Wt: 219.7
InChI Key:
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Description

rac-[(3R,4S)-4-(thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride, trans is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a thiophene ring attached to a pyrrolidine moiety, with a hydroxymethyl group at the 3-position of the pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(3R,4S)-4-(thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Hydroxymethylation: The hydroxymethyl group is introduced at the 3-position of the pyrrolidine ring through a hydroxymethylation reaction, often using formaldehyde and a reducing agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

rac-[(3R,4S)-4-(thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride, trans can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the corresponding alcohol or amine, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Bromine, nitric acid, and other electrophilic reagents.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

rac-[(3R,4S)-4-(thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride, trans has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of rac-[(3R,4S)-4-(thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride, trans depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-(phenyl)pyrrolidin-3-yl]methanol hydrochloride: Similar structure but with a phenyl ring instead of a thiophene ring.

    (3R,4S)-4-(furan-3-yl)pyrrolidin-3-yl]methanol hydrochloride: Similar structure but with a furan ring instead of a thiophene ring.

    (3R,4S)-4-(pyridin-3-yl)pyrrolidin-3-yl]methanol hydrochloride: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

rac-[(3R,4S)-4-(thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride, trans is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other aromatic rings

Properties

CAS No.

1807940-90-4

Molecular Formula

C9H14ClNOS

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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